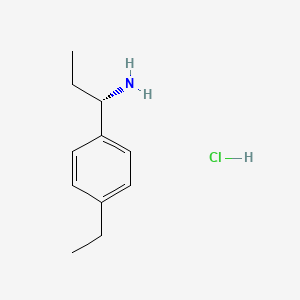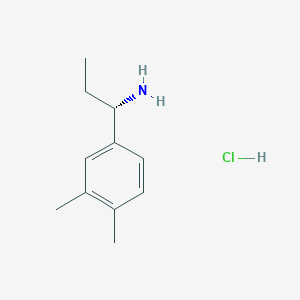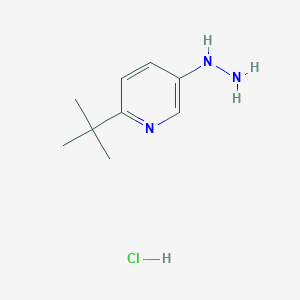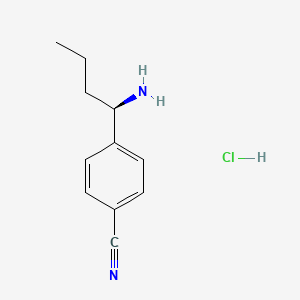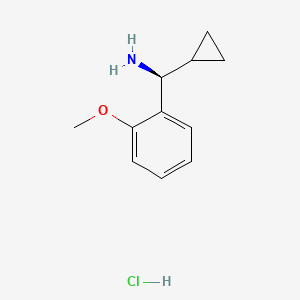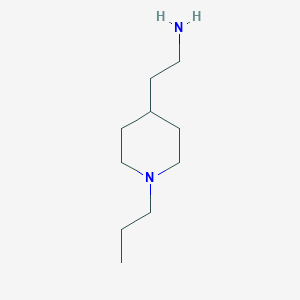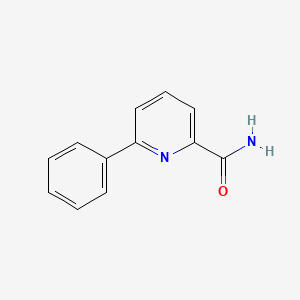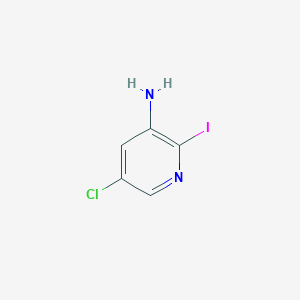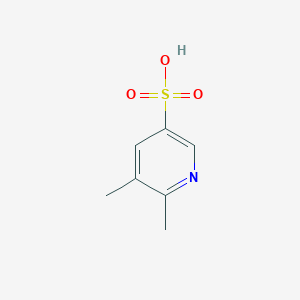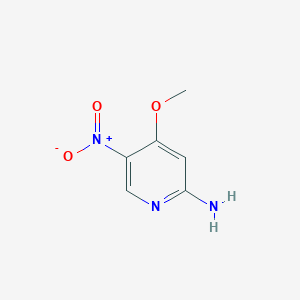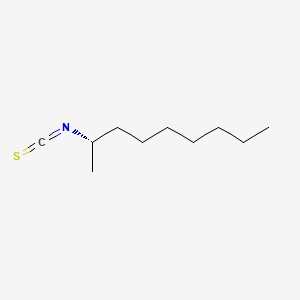![molecular formula C13H15FN2O7 B1505322 1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione CAS No. 10212-13-2](/img/no-structure.png)
1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C13H15FN2O7 and its molecular weight is 330.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Studies on acyclonucleoside derivatives of 5-fluorouracil reveal their synthesis and evaluation for antitumor activity, highlighting the ongoing search for compounds with improved safety and efficacy against cancer. For example, a compound synthesized showed promising results against L1210 mouse leukemia cells and increased survival in leukemic mice without host toxicity, indicating its potential as an antitumor agent (Rosowsky et al., 1981).
Antibacterial Activity
The synthesis of 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione compounds and their inhibitory activity against bacteria such as S. faecium and E. coli suggest the role of such compounds in developing new antibacterial agents. The modification of 5-fluorouracil to enhance biological effectiveness underscores the chemical versatility and applicability of these compounds in addressing bacterial resistance (Bobek et al., 1979).
Herbicidal Activity
Pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids were synthesized and evaluated as protoporphyrinogen oxidase inhibitors with herbicidal activity. These compounds showed promising herbicidal activities and selective toxicity towards weeds, suggesting their utility in agricultural applications. The design and synthesis of such hybrids aim to create more effective and selective herbicides to improve crop protection strategies (Wang et al., 2017).
Ribonucleotide Reductase Inhibition
Acyclonucleoside hydroxamic acids were explored as inhibitors of ribonucleotide reductase, a target for antitumor agents. These compounds represent a strategy to inhibit cancer cell proliferation by targeting the enzyme critical for DNA synthesis, showcasing the intersection of medicinal chemistry and cancer therapy research (Farr et al., 1989).
DNA Interaction
The electrochemical investigation on the interaction of benzene sulfonyl 5-fluorouracil derivatives with double-stranded and G-quadruplex DNA highlighted the potential of these compounds in influencing DNA structure and function. Understanding these interactions can lead to the development of novel anticancer strategies by targeting DNA or RNA structures critical for cancer cell survival (Hu et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolane with pyrimidine-2,4-dione in the presence of a suitable catalyst.", "Starting Materials": [ "4-acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolane", "pyrimidine-2,4-dione", "catalyst" ], "Reaction": [ "The starting materials are mixed together in the presence of a suitable catalyst.", "The mixture is heated and stirred for a specific period of time.", "The reaction mixture is then cooled and filtered to remove any impurities.", "The resulting product is purified using column chromatography or recrystallization.", "The final product is obtained as a white solid." ] } | |
Número CAS |
10212-13-2 |
Nombre del producto |
1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione |
Fórmula molecular |
C13H15FN2O7 |
Peso molecular |
330.27 g/mol |
Nombre IUPAC |
1-[4-acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15FN2O7/c1-5(17)8(20)10-13(22,6(2)18)9(14)11(23-10)16-4-3-7(19)15-12(16)21/h3-4,8-11,20,22H,1-2H3,(H,15,19,21) |
Clave InChI |
ZCLGRIWTXYMHLM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1C(C(C(O1)N2C=CC(=O)NC2=O)F)(C(=O)C)O)O |
SMILES canónico |
CC(=O)C(C1C(C(C(O1)N2C=CC(=O)NC2=O)F)(C(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




